molecular formula C22H19N3O4 B12193452 2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(naphthalen-1-yl)acetamide

2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B12193452
M. Wt: 389.4 g/mol
InChI Key: GCOUVHDDAYQGOK-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of the naphthalene moiety and the quinazolinone core suggests that this compound may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Dimethoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the Naphthalene Moiety: This can be done through acylation reactions using naphthylamine and acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the quinazolinone core could yield dihydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the naphthalene and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(naphthalen-1-yl)acetamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the naphthalene moiety could enhance binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Such as 4(3H)-quinazolinone, which is known for its anti-inflammatory and anticancer properties.

    Naphthalene Derivatives: Such as naphthalene-1-yl acetic acid, which has been studied for its anti-inflammatory effects.

Uniqueness

The combination of the quinazolinone core with the naphthalene moiety and the specific substitution pattern makes 2-(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(naphthalen-1-yl)acetamide unique. This unique structure could result in distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H19N3O4/c1-28-19-10-16-18(11-20(19)29-2)23-13-25(22(16)27)12-21(26)24-17-9-5-7-14-6-3-4-8-15(14)17/h3-11,13H,12H2,1-2H3,(H,24,26)

InChI Key

GCOUVHDDAYQGOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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